molecular formula C11H9BrO4 B2634168 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid CAS No. 1446757-57-8

5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid

Cat. No.: B2634168
CAS No.: 1446757-57-8
M. Wt: 285.093
InChI Key: MXMKVOGCCCURKN-UHFFFAOYSA-N
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Description

5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid is a brominated indene derivative. This compound is characterized by the presence of a bromine atom at the 5th position of the indene ring and two carboxylic acid groups at the 2nd position. It is a white to yellow solid at room temperature and has a molecular formula of C10H9BrO2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid typically involves the bromination of 2,3-dihydro-1H-indene-2,2-dicarboxylic acid. This can be achieved by reacting 2,3-dihydro-1H-indene-2,2-dicarboxylic acid with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar bromination reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted indene derivatives.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include alcohols or aldehydes.

Scientific Research Applications

5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The exact mechanism of action of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its bromine atom may participate in halogen bonding with biological molecules, influencing their function .

Properties

IUPAC Name

5-bromo-1,3-dihydroindene-2,2-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c12-8-2-1-6-4-11(9(13)14,10(15)16)5-7(6)3-8/h1-3H,4-5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMKVOGCCCURKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CC1(C(=O)O)C(=O)O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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